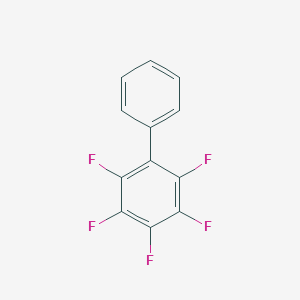

2,3,4,5,6-Pentafluorobiphenyl

Übersicht

Beschreibung

2,3,4,5,6-Pentafluorobiphenyl is a chemical compound with the CAS Number: 784-14-5. It has a molecular weight of 244.16 . The IUPAC name for this compound is 2,3,4,5,6-pentafluoro-1,1’-biphenyl .

Molecular Structure Analysis

The InChI code for 2,3,4,5,6-Pentafluorobiphenyl is 1S/C12H5F5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

2,3,4,5,6-Pentafluorobiphenyl can undergo nucleophilic substitution reactions. For instance, it can react with boiling fuming nitric acid to give 2,4-dinitrobenzoic acid . It can also be brominated with a mixture of bromine and aluminium tribromide to give 4′-bromopentafluorobiphenyl .Physical And Chemical Properties Analysis

2,3,4,5,6-Pentafluorobiphenyl has a boiling point of 111-113 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

2,3,4,5,6-Pentafluorobiphenyl has been studied for various chemical reactions and synthesis processes. For instance, it undergoes bromination, nitration, and methylation, producing different derivatives such as 4′-bromopentafluorobiphenyl and polymethylated pentafluorobiphenyls (Brown, Chaudhry, & Stephens, 1969). Further research has shown its reaction with fuming nitric acid leading to various nitro-derivatives and other complex compounds (Birchall, Haszeldine, & Woodfine, 1973). Another study highlighted its pentafluorophenylation with different radicals, leading to the production of terphenyls (Birchall, Evans, & Haszeldine, 1974).

Homolytic Reactions

Research into homolytic reactions involving 2,3,4,5,6-pentafluorobiphenyl has been conducted. One study demonstrated the formation of this compound and its derivatives through reactions with diaroyl peroxides (Claret, Williams, & Coulson, 1968). Another investigation explored the thermolysis of benzoyl peroxide in polyfluorinated aromatic solvents, affecting the yield of 2,3,4,5,6-pentafluorobiphenyl (Bolton & Sandall, 1973).

Nucleophilic Substitution

A significant area of study is the nucleophilic substitution in 2,3,4,5,6-pentafluorobiphenyl, where the modification with various nucleophiles occurs, leading to different derivatives (Kvíčala, Beneš, Paleta, & Král, 2010).

Copolymer Synthesis

2,3,4,5,6-Pentafluorobiphenyl has been used in copolymer synthesis, creating materials with unique properties like high hydrophobicity and thermal stability (Agarwal, Becker, & Tewes, 2005).

Biodegradation Research

The biodegradation of polyfluorinated biphenyl, including 2,3,4,5,6-pentafluorobiphenyl, has been studied in bacteria, revealing insights into environmental pollutant breakdown (Hughes, Clark, & Murphy, 2011).

Detritiation Studies

The rates of protiodetritiation of pentafluorobiphenyl have been measured, providing valuable data on the electron inductive effects of the pentafluorophenyl substituent (Taylor, 1973).

Safety and Hazards

Safety information for 2,3,4,5,6-Pentafluorobiphenyl indicates that it should be handled with care. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Wirkmechanismus

Mode of Action

It is known that polyfluorinated biphenyls can interact with biological systems, potentially causing changes in cellular function .

Pharmacokinetics

It is known that polyfluorinated compounds can be absorbed and distributed in the body, and they are often resistant to metabolism and excretion, leading to bioaccumulation .

Result of Action

Polyfluorinated compounds are known to cause changes in cellular function, which can potentially lead to toxic effects .

Action Environment

The action of 2,3,4,5,6-Pentafluorobiphenyl can be influenced by various environmental factors. For instance, the compound is relatively stable at room temperature, but it may decompose under high temperatures or in the presence of strong oxidizing agents . Additionally, the compound’s action can be affected by its concentration in the environment, the presence of other chemicals, and the specific biological system it interacts with .

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentafluoro-6-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKHDAJTCOSDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999735 | |

| Record name | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorobiphenyl | |

CAS RN |

784-14-5 | |

| Record name | 784-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentafluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2,3,4,5,6-Pentafluorobiphenyl consists of two phenyl rings connected by a single bond, with one ring fully substituted with fluorine atoms.

ANone: 2,3,4,5,6-Pentafluorobiphenyl undergoes electrophilic substitution reactions primarily at the 4'-position (para to the inter-ring bond) due to the electron-withdrawing effect of the pentafluorophenyl ring. For example:

- Bromination: Reacts with bromine in the presence of aluminium tribromide to yield 4'-bromopentafluorobiphenyl [].

- Nitration: Reacts with fuming nitric acid and sulfuric acid in glacial acetic acid to produce 4'-nitro- and 2'-nitropentafluorobiphenyl [].

- Methylation: Reacts with methyl bromide and aluminium tribromide, resulting in a mixture of polymethylated pentafluorobiphenyls [].

ANone: Yes, 2,3,4,5,6-Pentafluorobiphenyl can be further arylated:

ANone: Yes, several alternative synthetic approaches exist:

- Ullmann reactions: Can be employed to synthesize various nitro derivatives of 2,3,4,5,6-pentafluorobiphenyl []. This method also allows access to 2′,2″,3′,3″,5′,5″,6′,6″-octafluoro-p-quaterphenyl [].

- Photochemical reaction: Reacting hexafluorobenzene with benzene under UV irradiation yields 2,3,4,5,6-pentafluorobiphenyl [, ]. This reaction is sensitized by naphthalene and influenced by solvent polarity [, ].

- Reaction with diaroyl peroxides: Hexafluorobenzene reacts with diaroyl peroxides to form 2,3,4,5,6-pentafluorobiphenyl and substituted derivatives [].

- Reaction with benzoyl peroxide: Similar to the reaction with diaroyl peroxides, benzoyl peroxide reacts with hexafluorobenzene to produce 2,3,4,5,6-pentafluorobiphenyl []. The yield is influenced by the reaction conditions and the presence of p-fluorobenzoic acid [].

ANone: 2,3,4,5,6-Pentafluorobiphenyl exhibits complete regioselectivity in nucleophilic substitution reactions, with nucleophiles attacking exclusively at the para position (4'-position) relative to the inter-ring bond [, ]. This selectivity is attributed to electronic effects and steric hindrance from the fluorine atoms in the pentafluorophenyl ring.

ANone: The electron-deficient nature of the pentafluorophenyl ring in 2,3,4,5,6-Pentafluorobiphenyl makes it susceptible to attack by electrophilic radicals. This property is evident in its reactions with:

- Phenyl radicals: Reacts with phenyl radicals generated from aniline and pentyl nitrite to form 2,3,4,5,6-pentafluorobiphenyl [].

- Pentafluorophenyl radicals: Reacts with pentafluorophenyl radicals generated from various sources, albeit with varying efficiency depending on the radical source and reaction conditions [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)

![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)